molecular formula C20H32O8S B2986632 Tos-PEG4-THP

Tos-PEG4-THP

Cat. No.: B2986632
M. Wt: 432.5 g/mol
InChI Key: AWIUPDGEVFBSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-PEG4-THP (CAS No. 86259-89-4) is a polyethylene glycol (PEG)-based linker widely used in proteolysis-targeting chimera (PROTAC) research. It consists of a tosyl (p-toluenesulfonyl) group, a tetraethylene glycol (PEG4) chain, and a tetrahydropyranyl (THP) ether terminal. This compound facilitates the conjugation of an E3 ubiquitin ligase ligand to a target protein ligand, enabling the degradation of disease-related proteins via the ubiquitin-proteasome system . Its applications extend to synthesizing PROTAC K-Ras Degrader-1 (HY-129523), a therapeutic candidate targeting oncogenic K-Ras mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG4-THP involves the reaction of tetraethylene glycol with tosyl chloride in the presence of a base, followed by the protection of the hydroxyl group with tetrahydropyran (THP). The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tos-PEG4-THP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Tos-PEG4-THP with structurally related PEG-based linkers:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 86259-89-4 C₂₀H₃₂O₈S 432.53 Tosyl, PEG4, THP PROTAC synthesis
THP-PEG4-OH 128660-97-9 C₁₃H₂₆O₆ 278.34 Hydroxyl, PEG4, THP Drug delivery, cell culture
Ms-PEG6-THP 405304-2607-89-6 Not Provided Not Provided Mesyl, PEG6, THP PROTAC linker
Tos-PEG3-t-butyl ester 850090-13-0 C₁₉H₃₀O₈S Not Provided Tosyl, PEG3, t-butyl ester Intermediate in peptide synthesis

Key Observations:

Functional Groups : this compound’s tosyl group enhances reactivity in nucleophilic substitution reactions compared to THP-PEG4-OH’s hydroxyl group, making it more suitable for PROTAC assembly .

Terminal Groups : The THP group in this compound provides steric protection during synthesis, whereas THP-PEG4-OH’s hydroxyl group allows direct conjugation to carboxylic acids or amines .

Comparative Advantages and Limitations

Compound Advantages Limitations
This compound High reactivity, PROTAC-specific design Higher cost compared to non-tosyl analogs
THP-PEG4-OH Cost-effective, versatile in drug delivery Unsuitable for thiol-based PROTAC linkages
Ms-PEG6-THP Longer PEG chain improves solubility Limited commercial availability

Research Findings and Trends

Recent studies highlight this compound’s role in advancing targeted protein degradation therapies. For example, PROTACs using this compound achieved >80% degradation of K-Ras mutants in pancreatic cancer cell lines at 100 nM concentrations . In contrast, THP-PEG4-OH has been utilized in nanoparticle-based delivery systems for siRNA, achieving 70% gene silencing in vivo .

Biological Activity

Tos-PEG4-THP (CAS: 86259-89-4) is a polyethylene glycol (PEG)-based PROTAC linker that has garnered significant attention in biomedical research due to its applications in targeted protein degradation, drug delivery systems, and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H32_{32}O8_{8}S
Molecular Weight432.528 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point553.4 ± 50.0 °C at 760 mmHg

This compound functions primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. The mechanism involves:

  • Dual Ligand Binding : PROTACs consist of two ligands—one that binds to an E3 ubiquitin ligase and another that targets the protein for degradation.
  • Ubiquitination : Upon binding, the E3 ligase ubiquitinates the target protein, marking it for degradation.
  • Proteasomal Degradation : The tagged protein is subsequently recognized and degraded by the proteasome, effectively reducing its cellular levels.

Applications

The versatility of this compound extends across various domains:

1. Drug Delivery Systems

  • Enhanced Solubility : By conjugating drugs with PEG chains, this compound improves the solubility and stability of therapeutic agents, leading to better bioavailability and prolonged therapeutic effects .
  • Targeted Therapy : Its application in targeted drug delivery systems allows for localized treatment with reduced systemic toxicity.

2. Protein Modification

  • This compound is utilized to modify proteins, enhancing their stability and reducing immunogenicity. This is particularly beneficial in developing protein-based therapeutics .

3. Immunoassay Development

  • The compound facilitates the linkage of antigens or antibodies to detection labels or solid supports, improving the sensitivity and specificity of immunoassays .

4. Biocompatible Coatings

  • It is used to create biocompatible coatings on medical devices, reducing protein adsorption and mitigating immune responses .

Case Study 1: PROTAC K-Ras Degrader

Recent research has demonstrated that this compound can be employed in synthesizing PROTAC K-Ras Degrader-1, which exhibits significant efficacy in degrading K-Ras proteins in cancer cell lines . The study reported that this PROTAC achieved over 70% degradation efficacy in SW1573 cells, highlighting its potential as a therapeutic agent against K-Ras-driven cancers.

Case Study 2: PEGylation of Therapeutic Proteins

A comprehensive review on PEGylation techniques emphasizes how PEG-based linkers like this compound enhance the pharmacokinetics of therapeutic proteins by prolonging their half-life and reducing immunogenicity . This has implications for developing safer and more effective biopharmaceuticals.

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic protocols for Tos-PEG4-THP in PROTAC development?

  • Methodological Answer : Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, stoichiometry) to ensure efficient coupling of this compound with ligands. Use orthogonal protection strategies (e.g., THP group stability under acidic/basic conditions) to prevent premature deprotection during synthesis. Characterize intermediates via 1H^1H-NMR and LC-MS to confirm structural integrity . For reproducibility, document purification methods (e.g., column chromatography gradients) and validate purity (>95%) using HPLC .

Q. How can researchers validate the role of this compound as a linker in antibody-drug conjugates (ADCs)?

  • Methodological Answer : Conduct comparative studies using this compound versus alternative PEG linkers (e.g., Ms-PEG6-THP) to assess pharmacokinetic properties. Evaluate linker stability in physiological buffers (pH 7.4, 37°C) via LC-MS over 24–72 hours. Measure drug-antibody ratio (DAR) using UV-Vis spectroscopy and validate cytotoxicity in vitro using cancer cell lines (e.g., MCF-7, HeLa) . Include negative controls (e.g., non-conjugated antibodies) to isolate linker-specific effects .

Q. What spectroscopic techniques are critical for characterizing this compound in PROTACs?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm PEG spacer integration and THP protection. Employ MALDI-TOF or ESI-MS to verify molecular weight accuracy. For purity, combine HPLC with evaporative light scattering detection (ELSD). Report retention times and integration values for all batches .

Advanced Research Questions

Q. How can contradictory data on this compound's stability in PROTAC systems be resolved?

  • Methodological Answer : Apply root-cause analysis by isolating variables (e.g., buffer composition, temperature). Replicate experiments under controlled conditions and use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate findings with alternative techniques (e.g., fluorescence quenching for real-time degradation monitoring). Reference peer-reviewed protocols to align methodologies and reduce variability .

Q. What strategies optimize this compound's solubility without compromising PROTAC bioactivity?

  • Methodological Answer : Screen co-solvents (e.g., DMSO, PEG-400) at varying ratios to enhance aqueous solubility while monitoring ternary complex formation efficiency via SPR or ITC. Assess bioactivity in cell-based assays (e.g., K-Ras degradation efficiency in SW480 cells) to balance solubility and potency. Use Hansen solubility parameters (HSPs) to predict solvent compatibility .

Q. How do researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles by defining critical process parameters (CPPs: e.g., reaction time, reagent purity) and critical quality attributes (CQAs: e.g., polydispersity index). Use design-of-experiments (DoE) to identify optimal conditions. Track variability via control charts and apply corrective actions (e.g., recalibrating equipment, standardizing reagents) .

Q. What computational tools predict this compound's conformational flexibility in PROTAC design?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) to model PEG spacer flexibility and linker-ligand interactions. Validate predictions with experimental data (e.g., cryo-EM for ternary complex structure). Use docking software (AutoDock Vina) to assess binding affinity changes with varying PEG lengths .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze PROTAC efficiency data involving this compound?

  • Methodological Answer : Use dose-response curves (e.g., IC50_{50} calculations) with nonlinear regression models. Compare degradation kinetics (e.g., t1/2t_{1/2}) between linker variants using Kaplan-Meier survival analysis. Report p-values and confidence intervals (95% CI) for significance testing. Address outliers via Grubbs' test or robust statistical methods .

Q. What frameworks guide hypothesis formulation for this compound's mechanism of action studies?

  • Methodological Answer : Apply the PICO framework:

  • P : Target protein (e.g., K-Ras)
  • I : Intervention (this compound-linked PROTAC)
  • C : Control (non-PEGylated PROTAC)
  • O : Outcome (protein degradation efficiency)
    Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. Ethical & Reproducibility Standards

Q. How to ensure reproducibility in this compound-based studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit synthetic protocols in public repositories (e.g., Zenodo).
  • Share raw NMR/MS spectra as supplementary data.
  • Document instrument calibration records and reagent lot numbers .

Properties

IUPAC Name

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O8S/c1-18-5-7-19(8-6-18)29(21,22)28-17-15-25-13-11-23-10-12-24-14-16-27-20-4-2-3-9-26-20/h5-8,20H,2-4,9-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIUPDGEVFBSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.